3-乙烯基-N-甲基苯甲酰胺

描述

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the condensation of a benzoic acid or its derivatives with amines or other nitrogen-containing compounds. For example, the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide involved the condensation of 3-methoxybenzoic acid with a diamine intermediate . This suggests that a similar approach could be used for the synthesis of 3-ethenyl-N-methylbenzamide, starting from an appropriately substituted benzoic acid and N-methylamine.

Molecular Structure Analysis

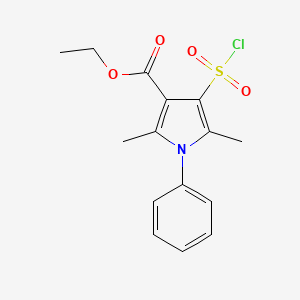

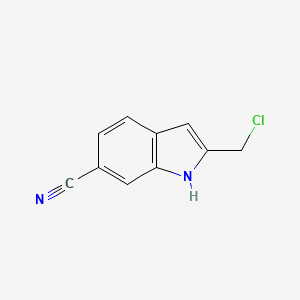

The molecular structure of benzamide derivatives is characterized by the presence of an amide functional group attached to a benzene ring. The papers describe the crystal structures of various benzamide derivatives, which often exhibit intramolecular hydrogen bonding and can show different degrees of molecular disorder . The molecular structure of 3-ethenyl-N-methylbenzamide would likely be influenced by the ethenyl substituent, which could affect the compound's conformation and intermolecular interactions.

Chemical Reactions Analysis

Benzamide derivatives can participate in various chemical reactions, particularly those involving the amide bond or substituents on the benzene ring. The papers do not provide specific reactions for 3-ethenyl-N-methylbenzamide, but they do discuss the reactivity of similar compounds. For instance, the presence of a bidentate directing group in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide is suitable for metal-catalyzed C–H bond functionalization reactions . This suggests that the ethenyl group in 3-ethenyl-N-methylbenzamide could also influence its reactivity in such reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be deduced from their molecular structure and substituents. The papers mention the use of density functional theory (DFT) to optimize geometric bond lengths and angles, as well as to calculate HOMO and LUMO energies, which are indicative of the electronic properties of the compounds . The presence of different substituents can significantly affect the physical properties, such as solubility and melting point, as well as the chemical properties, like acidity and basicity of the amide group. The specific properties of 3-ethenyl-N-methylbenzamide would need to be determined experimentally or through computational studies.

科学研究应用

有机化学中的催化应用

- 五氟苯甲酰胺配体,一种与 3-乙烯基-N-甲基苯甲酰胺相关的化合物,因其在用作三价钒甲基衍生物形式时催化乙烯低聚反应中的活性增加而受到研究。这项研究表明 3-乙烯基-N-甲基苯甲酰胺在催化和有机合成工艺中具有潜力 (Brussee 等,2000)。

化学合成和表征

- 含有羧酰胺的钌配合物的合成和表征,包括 N-甲基苯甲酰胺衍生物,证明了 3-乙烯基-N-甲基苯甲酰胺在形成双齿 P,N- 和 P,O-螯合配体中的潜力。这表明其在开发新的化合物和材料中的用途 (Gericke & Wagler,2016)。

新型结晶形式和药学应用

- 对 3,5-二溴-N-[(2S)-2-(-4-氟苯基)-4-(3-吗啉-4-基氮杂环丁烷-1-基)丁基]-N-甲基苯甲酰胺(一种相关化合物)的新型结晶形式的研究表明 3-乙烯基-N-甲基苯甲酰胺可能用于创造新的药物形式和治疗方法 (Norman,2008)。

毒理学和行为学研究

- 对 N,N-二乙基-3-甲基苯甲酰胺(一种密切相关的化学物质)的研究揭示了其对昆虫行为和毒性的影响。这项研究可以提供对 3-乙烯基-N-甲基苯甲酰胺的潜在生物活性和环境影响的见解 (Alzogaray,2015)。

抗幽门螺杆菌剂的潜力

- 包括 3-(芳基乙酰氨基)-N-甲基苯甲酰胺在内的与 3-乙烯基-N-甲基苯甲酰胺结构相似的化合物已显示出对幽门螺杆菌的有效抑制活性。这表明 3-乙烯基-N-甲基苯甲酰胺在开发选择性抗菌剂方面的潜力 (Ando、Kawamura,& Chiba,2001)。

作用机制

Target of Action

It is structurally similar to n,n-diethyl-3-methylbenzamide (deet), a widely used insect repellent . DEET has been shown to interact with olfactory receptors in insects, triggering avoidance behaviors .

Mode of Action

The mode of action of 3-ethenyl-N-methylbenzamide is not fully understood. Given its structural similarity to DEET, it may interact with its targets in a similar manner. DEET is thought to function as a molecular “confusant”, disrupting the host odor recognition in the odorant receptors of insects .

Biochemical Pathways

Deet has been shown to inhibit cholinesterase activity in both insect and mammalian neuronal preparations . This suggests that 3-ethenyl-N-methylbenzamide might also affect cholinergic signaling pathways.

Pharmacokinetics

Its metabolism and elimination appear to be complete . These properties may also apply to 3-ethenyl-N-methylbenzamide due to their structural similarity.

Result of Action

Deet has been shown to inhibit cholinesterase activity, which could disrupt neural signaling . It’s plausible that 3-ethenyl-N-methylbenzamide could have similar effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of chemical compounds. For instance, DEET’s efficacy as an insect repellent can be influenced by factors such as the type of formulation, application pattern, physical activity of the user, and environment . Similar factors might also influence the action of 3-ethenyl-N-methylbenzamide.

属性

IUPAC Name |

3-ethenyl-N-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-3-8-5-4-6-9(7-8)10(12)11-2/h3-7H,1H2,2H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSAIJQKECZNHBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC(=C1)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80501868 | |

| Record name | 3-Ethenyl-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80501868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-ethenyl-N-methylbenzamide | |

CAS RN |

38499-16-0 | |

| Record name | 3-Ethenyl-N-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80501868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1H-Pyrrole-3-carboxylicacid, 2-methyl-1-[4-(4-morpholinyl)phenyl]-5-phenyl-](/img/structure/B3031397.png)

![4-[(2-Amino-4-methyl-1,3-thiazol-5-yl)methyl]phenol](/img/structure/B3031405.png)

![4-[3,5-Bis(trifluoromethyl)phenyl]-2-methylbut-3-yn-2-ol](/img/structure/B3031415.png)